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molecular formula C20H15N3O3 B8365604 Methyl 5-cyano-4-[2-(diphenylmethylene)hydrazino]-2-furoate CAS No. 648412-58-2

Methyl 5-cyano-4-[2-(diphenylmethylene)hydrazino]-2-furoate

Cat. No. B8365604
M. Wt: 345.4 g/mol
InChI Key: UVXYNUHVJOZUGK-UHFFFAOYSA-N
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Patent
US07485661B2

Procedure details

Palladium acetate (2.098 g; 9.347 mmol), DPPF (10.36 g; 18.69 mmol) and cesium carbonate (85.27 g; 0.262 mmol) were charged in a dry reaction flask under argon. A preformed dry solution of methyl 4-bromo-5-cyano-2-furoate (43.00 g, 0.187 mol) and benzophenone hydrazone (44.02 g, 0.224 mol) in 1.2 L of toluene was transferred via cannula into the reaction flask. The resulting suspension was vigorously stirred at 100-104° C. for 45 hours under argon. The reaction mixture was cooled to about 70° C., added with 65 g of Dicalite® and filtered; the panel was washed twice with hot toluene (400 mL). The filtrate was concentrated under vacuum to a small volume and kept at +4° C. for 18 hours. The solid was collected by filtration and washed with 60 mL of toluene to yield 53.52 g of yellowish product.
Quantity
43 g
Type
reactant
Reaction Step One
Quantity
44.02 g
Type
reactant
Reaction Step Two
Quantity
65 g
Type
reactant
Reaction Step Three
Quantity
1.2 L
Type
solvent
Reaction Step Four
Name
cesium carbonate
Quantity
85.27 g
Type
reactant
Reaction Step Five
Quantity
2.098 g
Type
catalyst
Reaction Step Five
Name
Quantity
10.36 g
Type
catalyst
Reaction Step Five
Yield
82.8%

Identifiers

REACTION_CXSMILES
C(=O)([O-])[O-].[Cs+].[Cs+].Br[C:8]1[CH:9]=[C:10]([C:15]([O:17][CH3:18])=[O:16])[O:11][C:12]=1[C:13]#[N:14].[C:19](=[N:32][NH2:33])([C:26]1[CH:31]=[CH:30][CH:29]=[CH:28][CH:27]=1)[C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1.O=[Si]=O>C1(C)C=CC=CC=1.C([O-])(=O)C.[Pd+2].C([O-])(=O)C.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.[Fe+2]>[C:13]([C:12]1[O:11][C:10]([C:15]([O:17][CH3:18])=[O:16])=[CH:9][C:8]=1[NH:33][N:32]=[C:19]([C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1)[C:26]1[CH:31]=[CH:30][CH:29]=[CH:28][CH:27]=1)#[N:14] |f:0.1.2,7.8.9,10.11.12|

Inputs

Step One
Name
Quantity
43 g
Type
reactant
Smiles
BrC=1C=C(OC1C#N)C(=O)OC
Step Two
Name
Quantity
44.02 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(C1=CC=CC=C1)=NN
Step Three
Name
Quantity
65 g
Type
reactant
Smiles
O=[Si]=O
Step Four
Name
Quantity
1.2 L
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Five
Name
cesium carbonate
Quantity
85.27 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
2.098 g
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
Name
Quantity
10.36 g
Type
catalyst
Smiles
C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.[Fe+2]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
102 (± 2) °C
Stirring
Type
CUSTOM
Details
The resulting suspension was vigorously stirred at 100-104° C. for 45 hours under argon
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to about 70° C.
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
the panel was washed twice with hot toluene (400 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under vacuum to a small volume
WAIT
Type
WAIT
Details
kept at +4° C. for 18 hours
Duration
18 h
FILTRATION
Type
FILTRATION
Details
The solid was collected by filtration
WASH
Type
WASH
Details
washed with 60 mL of toluene

Outcomes

Product
Details
Reaction Time
45 h
Name
Type
product
Smiles
C(#N)C1=C(C=C(O1)C(=O)OC)NN=C(C1=CC=CC=C1)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 53.52 g
YIELD: PERCENTYIELD 82.8%
YIELD: CALCULATEDPERCENTYIELD 82.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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